N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
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Overview
Description
N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a furan ring, an acridine moiety, and a hydrazide linkage, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
The synthesis of N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the hydrazide intermediate: This step involves the reaction of an appropriate ester with hydrazine hydrate to form the corresponding hydrazide.
Condensation reaction: The hydrazide intermediate is then reacted with 5-methylfuran-2-carbaldehyde under reflux conditions in ethanol, with a few drops of sulfuric acid as a catalyst, to yield the desired Schiff base.
Chemical Reactions Analysis
N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the hydrazide linkage.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anticancer and antiviral properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide involves its interaction with various molecular targets and pathways. The compound’s hydrazide linkage allows it to form stable complexes with metal ions, which can enhance its biological activities. Additionally, the furan and acridine moieties contribute to its ability to intercalate with DNA, thereby inhibiting the replication of microbial and cancer cells .
Comparison with Similar Compounds
N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide can be compared with other similar compounds, such as:
N’-[(E)-(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide: This compound also contains a furan ring and a hydrazide linkage but differs in its substituents, leading to different biological activities.
2-(4-chloro-3-methylphenoxy)-N’-[(5-substituted aryl)-furan-2-yl]-methylidene-acetohydrazides: These compounds have similar structural features but include different aromatic substituents, which can affect their chemical reactivity and biological properties.
The uniqueness of N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide lies in its specific combination of functional groups, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C21H17N3O3 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C21H17N3O3/c1-14-10-11-15(27-14)12-22-23-20(25)13-24-18-8-4-2-6-16(18)21(26)17-7-3-5-9-19(17)24/h2-12H,13H2,1H3,(H,23,25)/b22-12+ |
InChI Key |
ZRFPEJHQDHKIKH-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
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